molecular formula C9H20N2O B1526521 2-amino-N-(2,2-dimethylpropyl)-2-methylpropanamide CAS No. 1250653-85-0

2-amino-N-(2,2-dimethylpropyl)-2-methylpropanamide

Cat. No. B1526521
M. Wt: 172.27 g/mol
InChI Key: LZPWOPQOMACGIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-amino-N-(2,2-dimethylpropyl)-2-methylpropanamide” is a chemical compound that contains a total of 34 bonds, including 12 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 tertiary amide (aliphatic), and 1 primary amine (aliphatic) .


Molecular Structure Analysis

The molecule contains a total of 34 bonds, including 12 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 tertiary amide (aliphatic), and 1 primary amine (aliphatic) .


Chemical Reactions Analysis

Amines, such as the one present in this compound, react with nitrous acid in a way that provides a useful test for distinguishing primary, secondary, and tertiary amines .

Scientific Research Applications

Anticancer Agent Synthesis

Functionalized amino acid derivatives, including those related to 2-amino-N-(2,2-dimethylpropyl)-2-methylpropanamide, have been synthesized and evaluated for their in vitro cytotoxicity against human cancer cell lines. Certain compounds in this category have shown promising cytotoxicity in ovarian and oral cancers, highlighting their potential as new anticancer agents (Kumar et al., 2009).

Anticonvulsant Activity

Derivatives of 2-amino-N-(2,2-dimethylpropyl)-2-methylpropanamide have been studied for their anticonvulsant activity in several animal models. These compounds have demonstrated effective antagonism of seizures induced by maximal electroshock, suggesting their potential application in developing new treatments for epilepsy (Robertson et al., 1987).

NMDA Receptor Antagonists

The compound has also been involved in the preparation of derivatives that act as NMDA receptor antagonists. These derivatives have shown binding affinity for the receptor in vitro and protected mice from NMDA-induced lethality, indicating their significance as a novel prototype for designing potent NMDA-receptor antagonists (Shuto et al., 1995).

Peptide Synthesis

Research on N-alpha-methylamino acids, which relate to the broader family of compounds including 2-amino-N-(2,2-dimethylpropyl)-2-methylpropanamide, has shown their importance in peptide synthesis. The development of efficient and practical methods for preparing N-alpha-methylamino acids has facilitated the synthesis of N-methyl dipeptides, contributing to the field of therapeutic peptides (Biron & Kessler, 2005).

properties

IUPAC Name

2-amino-N-(2,2-dimethylpropyl)-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-8(2,3)6-11-7(12)9(4,5)10/h6,10H2,1-5H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZPWOPQOMACGIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNC(=O)C(C)(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(2,2-dimethylpropyl)-2-methylpropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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